

# Determining Enisamium Permeability Using Caco-2 Cells: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *Enisamium*  
CAS No.: 116533-18-7  
Cat. No.: B1194652

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## Introduction

The Caco-2 cell permeability assay is a cornerstone in vitro model in the pharmaceutical industry for predicting the oral absorption of drug candidates.[1][2] Caco-2 cells, derived from a human colorectal adenocarcinoma, form a polarized monolayer of enterocytes that mimic the barrier properties of the small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[1][3][4] This application note provides a comprehensive guide to utilizing the Caco-2 assay for determining the intestinal permeability of **Enisamium**, an antiviral compound.[5][6]

**Enisamium** iodide, a derivative of isonicotinic acid, has demonstrated antiviral effects against various influenza viruses.[5] Understanding its permeability across the intestinal barrier is crucial for evaluating its potential as an orally administered therapeutic.

## Data Presentation: Enisamium Permeability in Caco-2 Cells

Quantitative analysis of **Enisamium**'s transport across Caco-2 cell monolayers classifies it as a compound with low permeability. The apparent permeability coefficient ( $P_{app}$ ) for **Enisamium** was determined to be between  $0.2 \times 10^{-6}$  cm/s and  $0.3 \times 10^{-6}$  cm/s in the apical to basolateral direction.[5]



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Table 1: Apparent Permeability ( $P_{app}$ ) of **Enisamium** Iodide in Caco-2 Cells.

Permeability classification is generally based on the following criteria:

- High Permeability:  $P_{app} > 10 \times 10^{-6}$  cm/s
- Moderate Permeability:  $P_{app}$  between 1 and  $10 \times 10^{-6}$  cm/s
- Low Permeability:  $P_{app} < 1 \times 10^{-6}$  cm/s[1]

## Experimental Protocols

### Caco-2 Cell Culture and Monolayer Formation

A detailed protocol for culturing Caco-2 cells to form a confluent and differentiated monolayer is essential for a reliable permeability assay.

Materials:

- Caco-2 cell line

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Transwell® permeable supports (e.g., 12-well or 24-well plates with polycarbonate membrane inserts)
- Hanks' Balanced Salt Solution (HBSS)
- HEPES buffer

#### Protocol:

- Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[1\]](#)
- Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.[\[1\]](#)
- Differentiation: Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer.[\[1\]](#)[\[7\]](#) Change the culture medium in both the apical and basolateral compartments every 2-3 days.[\[1\]](#)
- Monolayer Integrity Assessment: Before conducting the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and meet the laboratory's established criteria (e.g., >200 Ω·cm<sup>2</sup>). Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured to confirm the tightness of the cell junctions.[\[7\]](#)

## Bidirectional Permeability Assay for Enisamium

This protocol outlines the steps to measure the permeability of **Enisamium** in both the apical-to-basolateral (A → B) and basolateral-to-apical (B → A) directions. The B → A assessment is crucial to investigate the potential involvement of efflux transporters.[\[8\]](#)

Protocol:

- Preparation of Transport Buffer: Prepare a transport buffer, typically HBSS buffered with HEPES, and warm it to 37°C.[1]
- Washing: Gently wash the Caco-2 monolayers twice with the pre-warmed transport buffer to remove any traces of the culture medium.[2]
- Pre-incubation: Add fresh transport buffer to both the apical and basolateral compartments and pre-incubate the cells for 30 minutes at 37°C.[1]
- Dosing:
  - A → B Transport: Add the **Enisamium** solution (at the desired concentration, e.g., 10 μM, dissolved in transport buffer) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[1]
  - B → A Transport: Add the **Enisamium** solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
- Incubation: Incubate the plates for a specific duration, typically up to 2 hours, at 37°C with gentle shaking.[1]
- Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Immediately replenish the receiver compartment with an equal volume of fresh, pre-warmed transport buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
- Sample Analysis: Quantify the concentration of **Enisamium** in the collected samples using a validated analytical method, such as LC-MS/MS.[9]

## Calculation of Apparent Permeability (P<sub>app</sub>)

The apparent permeability coefficient (P<sub>app</sub>) is calculated using the following equation:

$$P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)[1]$$

Where:

- $dQ/dt$  is the rate of drug transport ( $\mu\text{mol/s}$ ).
- $A$  is the surface area of the membrane ( $\text{cm}^2$ ).
- $C_0$  is the initial concentration of the drug in the donor compartment ( $\mu\text{mol/mL}$ ).

The efflux ratio (ER) is calculated as:

$$\text{ER} = \text{Papp (B} \rightarrow \text{A)} / \text{Papp (A} \rightarrow \text{B)}$$

An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][10]

## Visualization of Experimental Workflow and Logical Relationships



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Caption: Workflow for determining **Enisamium** permeability using Caco-2 cells.



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Caption: Logic for classifying drug permeability based on Papp values.



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## References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. jeodpp.jrc.ec.europa.eu \[jeodpp.jrc.ec.europa.eu\]](https://jeodpp.jrc.ec.europa.eu)
- [3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments \[experiments.springernature.com\]](https://www.springer.com/nature/experiments)
- [4. dda.creative-bioarray.com \[dda.creative-bioarray.com\]](https://www.creative-bioarray.com)
- [5. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [6. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [7. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [8. Caco-2 Permeability | Evotec \[evotec.com\]](https://www.evotec.com)
- [9. enamine.net \[enamine.net\]](https://www.enamine.net)
- [10. catalog.labcorp.com \[catalog.labcorp.com\]](https://www.labcorp.com/catalog)
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